molecular formula C24H25FO5S B1446219 Canagliflozin Impurity 6 CAS No. 2161394-94-9

Canagliflozin Impurity 6

Cat. No.: B1446219
CAS No.: 2161394-94-9
M. Wt: 444.5 g/mol
InChI Key: ZLPSHXQANWMHSC-UHFFFAOYSA-N
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Description

Canagliflozin Impurity 6 is a byproduct formed during the synthesis of Canagliflozin, an anti-diabetic medication used to improve glycemic control in individuals with type 2 diabetes. This impurity is one of several that can arise during the manufacturing process and must be carefully monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Canagliflozin Impurity 6 involves several steps under controlled conditions. One method includes dissolving 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene in an anhydrous solvent, followed by the addition of n-butyllithium at a low temperature. The reaction mixture is then exposed to dry carbon dioxide gas, and the resulting product is extracted, dried, and purified .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of inert gases to protect the reaction environment, precise temperature control, and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) to isolate the impurity with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Canagliflozin Impurity 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and further modification .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include n-butyllithium, carbon dioxide, and various solvents such as tetrahydrofuran. The reactions are typically carried out under inert gas protection and at controlled temperatures to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions involving this compound include various isomeric forms and other related impurities. These products are often separated and characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Canagliflozin Impurity 6 include other impurities formed during the synthesis of Canagliflozin, such as Canagliflozin Impurity I and Canagliflozin Impurity II . These impurities share structural similarities and arise from related synthetic pathways.

Uniqueness: this compound is unique in its specific formation conditions and the challenges it presents in terms of separation and purification. Its presence and behavior can provide valuable insights into the overall quality control and optimization of the Canagliflozin manufacturing process .

Properties

IUPAC Name

2-(1,2-dihydroxyethyl)-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(23-21(28)22(29)24(30-23)19(27)12-26)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPSHXQANWMHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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